![molecular formula C13H10BrNOS B11800071 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-azido-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 2-bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ol.
Aplicaciones Científicas De Investigación
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Similar structure but with a chlorine atom instead of bromine.
2-Amino-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Contains an amino group instead of bromine.
5-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Lacks the halogen substituent.
Uniqueness
2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its bromine substituent also imparts distinct electronic properties that can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H10BrNOS |
|---|---|
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
2-bromo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C13H10BrNOS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
MYCZIXYSBXJDIW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1N=C(S2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




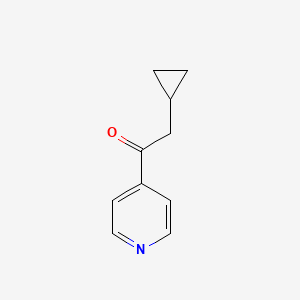
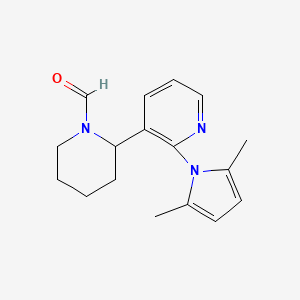




![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)
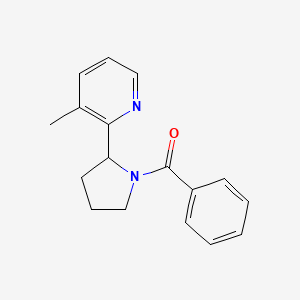

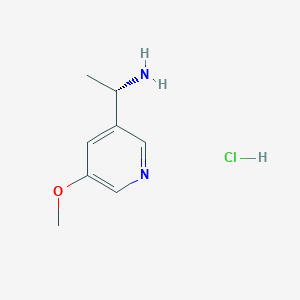
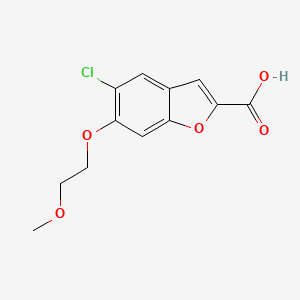
![1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800066.png)
